2-Acetamido-4-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

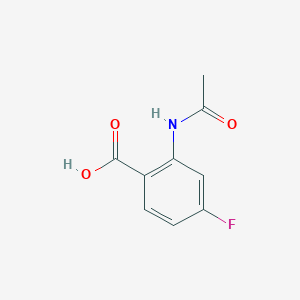

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNDKDYHEFCPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370972 | |

| Record name | 2-Acetamido-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-27-4 | |

| Record name | 2-(Acetylamino)-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Acetamido-4-fluorobenzoic acid

Introduction

2-Acetamido-4-fluorobenzoic acid, also known by its synonym N-Acetyl-4-fluoroanthranilic acid, is a fluorinated derivative of N-acetylanthranilic acid.[1][2] As a substituted benzoic acid, its physicochemical properties are of significant interest to researchers in medicinal chemistry and materials science. The presence of three key functional groups—a carboxylic acid, an acetamido group, and a fluorine atom—imparts a unique electronic and structural profile, influencing its reactivity, solubility, and potential biological interactions. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering foundational knowledge for its application in research and development.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The structural and chemical identifiers for this compound are summarized below.

Molecular Structure Diagram

References

An In-Depth Technical Guide to 2-Acetamido-4-fluorobenzoic Acid: Structure, Bonding, and Synthetic Insights

Executive Summary

2-Acetamido-4-fluorobenzoic acid, a substituted anthranilic acid derivative, is a pivotal molecular building block in contemporary drug discovery and development. Its unique structural arrangement, featuring an acetamido group ortho to a carboxylic acid and a fluorine atom at the para position, imparts a distinct combination of electronic properties and steric orientations. These characteristics make it a valuable intermediate for synthesizing a range of pharmacologically active compounds. This guide provides a comprehensive analysis of the molecule's chemical structure, the nuances of its intramolecular and intermolecular bonding, and the electronic interplay of its functional groups. Furthermore, it details a robust, field-proven synthetic protocol, outlines key characterization parameters, and discusses its broader applications, offering researchers and drug development professionals a thorough resource for leveraging this versatile compound.

The Strategic Role of Fluorine in Pharmaceutical Design

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The fluorine atom's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly enhance a molecule's pharmacological profile. Benefits often include improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electronic interactions, and modified lipophilicity, which can optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1] this compound serves as a pre-functionalized scaffold that allows chemists to introduce these advantages early in the synthetic pathway, making it a highly strategic starting material for developing new therapeutic agents in areas like oncology, infectious diseases, and inflammation management.[1][2][3]

Molecular Architecture and Physicochemical Profile

The foundational identity of this compound is defined by its specific arrangement of functional groups on a benzene ring. This structure dictates its physical and chemical behavior.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 394-27-4 | [4][5][6][7] |

| Molecular Formula | C₉H₈FNO₃ | [4][5][6][7][8] |

| Molecular Weight | 197.16 g/mol | [4][5][8] |

| Appearance | Solid | [6] |

| Melting Point | 212-216 °C | [7][9] |

| Predicted pKa | 3.43 ± 0.10 | [9] |

| SMILES | CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | [4] |

A Deeper Look at Chemical Bonding and Electronic Effects

The molecule's reactivity and conformation are governed by a delicate balance of intramolecular forces and the electronic contributions of its substituents.

Intramolecular Hydrogen Bonding: A Conformation-Defining Interaction

A critical feature of the this compound structure is the strong potential for an intramolecular hydrogen bond. The hydrogen atom of the acetamido group (N-H) can form a stable, six-membered ring by interacting with the carbonyl oxygen of the adjacent carboxylic acid group.

Causality Behind the Conformation: This hydrogen bond significantly restricts the rotational freedom of both the acetamido and carboxylic acid groups, locking the molecule into a more planar and rigid conformation. This planarity enhances pi-system conjugation and presents a well-defined shape for interaction with enzyme active sites or receptors, a crucial consideration in rational drug design.

Caption: Intramolecular H-bond in this compound.

Electronic Effects of Substituents

The molecule's chemical personality is a composite of the electron-donating and electron-withdrawing properties of its functional groups:

-

Acetamido Group (-NHCOCH₃): This group exerts a powerful electron-donating resonance effect (+M) due to the lone pair of electrons on the nitrogen atom, which delocalizes into the aromatic ring. This is partially offset by a moderate electron-withdrawing inductive effect (-I) from the electronegative nitrogen and oxygen atoms. The +M effect is dominant, increasing electron density in the ring, particularly at the ortho and para positions relative to the nitrogen.

-

Fluoro Group (-F): Fluorine exhibits a strong electron-withdrawing inductive effect (-I) due to its extreme electronegativity. It also has a weak electron-donating resonance effect (+M). For halogens, the inductive effect overwhelmingly dominates, thus the fluorine atom serves to decrease the overall electron density of the aromatic ring.

-

Carboxylic Acid Group (-COOH): This group is strongly deactivating, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects.

The net result is a complex electronic landscape. The powerful donating effect of the acetamido group enriches the ring, while the fluorine and carboxylic acid groups withdraw density, influencing the molecule's acidity and its reactivity in electrophilic substitution reactions.

Intermolecular Bonding in the Solid State

In the solid phase, molecules of this compound are likely to arrange themselves into a highly ordered crystal lattice stabilized by a network of intermolecular forces. Drawing parallels from similar crystal structures, the most significant of these is the formation of a centrosymmetric dimer.[3]

Causality Behind Dimerization: Carboxylic acids have a strong propensity to form dimers through a pair of robust O-H···O hydrogen bonds. This interaction is highly favorable and is a primary driver of the crystal packing. This dimerization effectively lowers the system's overall energy and contributes to the compound's high melting point. Other interactions, such as N-H···O hydrogen bonds between the amide of one molecule and the carbonyl of another, further stabilize the lattice.

Caption: Carboxylic acid dimer formation via intermolecular H-bonds.

Synthesis and Spectroscopic Verification

A reliable and efficient synthesis is paramount for obtaining high-purity material for research and development. The most direct route is the N-acetylation of 2-Amino-4-fluorobenzoic acid.

Synthetic Workflow: N-Acetylation

The workflow involves the reaction of the primary amine group of 2-Amino-4-fluorobenzoic acid with an acetylating agent, typically acetyl chloride or acetic anhydride.

Expertise in Reagent Choice: Acetyl chloride is highly reactive and provides rapid, often quantitative conversion. However, it generates HCl as a byproduct, which must be neutralized. Acetic anhydride is less reactive but easier to handle and produces acetic acid, a weaker acid byproduct. The choice depends on the desired reaction kinetics and purification strategy. The protocol below utilizes acetyl chloride for its efficiency.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

-

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a bubbler/scrubber), add 2-Amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol).

-

Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir the suspension under a gentle flow of nitrogen until all solids are dissolved or finely suspended. Cool the mixture to 0 °C in an ice-water bath.

-

Causality: Anhydrous conditions are critical to prevent the rapid hydrolysis of acetyl chloride. Cooling the reaction controls the exothermicity of the acylation, preventing side reactions.

-

-

Reagent Addition: Slowly add acetyl chloride (5.6 mL, 77.4 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. A precipitate will form as the reaction proceeds.

-

Causality: Using a slight excess of acetyl chloride ensures complete consumption of the starting amine. Slow addition prevents a dangerous temperature spike.

-

-

Reaction & Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot (visualized under UV light) indicates completion.

-

Workup & Isolation: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution to neutralize excess acetyl chloride and the HCl byproduct. Transfer the mixture to a separatory funnel and wash with 50 mL of ethyl acetate. Acidify the aqueous layer to pH ~2 with 2M HCl, causing the product to precipitate.

-

Causality: The bicarbonate quench is a crucial safety and purification step. The product is soluble in the basic aqueous layer as its carboxylate salt and precipitates upon acidification.

-

-

Purification & Final Validation: Collect the solid product by vacuum filtration, wash with cold deionized water (2 x 30 mL), and dry under vacuum at 60 °C. Determine the melting point. A sharp melting range close to the literature value (212-216 °C) indicates high purity.[7][9] Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Spectroscopic Characterization Profile

Confirmation of the final structure is achieved through a combination of spectroscopic techniques.

| Technique | Expected Key Features |

| FTIR (cm⁻¹) | Broad O-H stretch (~3300-2500), N-H stretch (~3300), Amide I C=O stretch (~1680), Carboxylic Acid C=O stretch (~1700), C-F stretch (~1250).[10] |

| ¹H NMR (ppm) | Aromatic protons (3H, multiplets), broad singlet for N-H (~9-10 ppm), broad singlet for COOH (~11-13 ppm), sharp singlet for acetyl CH₃ (3H, ~2.2 ppm). |

| ¹³C NMR (ppm) | Carbonyl carbons for amide and acid (~168-172 ppm), aromatic carbons (signals will show C-F coupling), methyl carbon (~25 ppm). |

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. molbase.com [molbase.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. spectrabase.com [spectrabase.com]

2-Acetamido-4-fluorobenzoic acid CAS number 394-27-4

An In-Depth Technical Guide to 2-Acetamido-4-fluorobenzoic Acid (CAS: 394-27-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key fluorinated building block in modern medicinal and organic chemistry. Designed for researchers, scientists, and drug development professionals, this guide delves into its chemical properties, robust synthesis protocols, analytical methodologies, and critical applications, grounding all information in authoritative scientific sources.

Introduction: The Strategic Value of Fluorinated Anthranilic Acid Derivatives

This compound, also known as N-Acetyl-4-fluoroanthranilic acid, belongs to a class of fluorinated aromatic compounds whose strategic importance in pharmaceutical research cannot be overstated.[1][2] The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for biological targets.[3][4] The presence of the acetamido and carboxylic acid groups provides versatile handles for further chemical modification, making CAS 394-27-4 a valuable starting material for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).[5][6] Its precursor, 2-amino-4-fluorobenzoic acid, is a crucial intermediate in the synthesis of important drugs, including the second-generation EGFR inhibitor, Afatinib.[7] This guide will focus on the N-acetylated derivative, exploring its synthesis, properties, and utility.

Physicochemical & Computational Properties

A precise understanding of a molecule's properties is fundamental to its application in research and development. The key characteristics of this compound are summarized below, compiled from reliable chemical databases.[2][8]

| Property | Value | Source |

| CAS Number | 394-27-4 | [1][2][8] |

| Molecular Formula | C₉H₈FNO₃ | [1][2][8] |

| Molecular Weight | 197.16 g/mol | [2][8] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | [2] |

| LogP | 1.4823 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 2 | [2] |

These properties indicate a molecule with moderate lipophilicity and sufficient polarity to engage in hydrogen bonding, which is often crucial for target binding in drug design.

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound involves the acetylation of its parent amine, 2-amino-4-fluorobenzoic acid. This transformation is a classic example of N-acylation.

Synthesis Pathway Overview

The overall synthetic transformation is straightforward: the nucleophilic amino group of 2-amino-4-fluorobenzoic acid attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating procedure adapted from standard organic synthesis methodologies for the N-acetylation of anilines.[9][10]

Objective: To synthesize this compound from 2-amino-4-fluorobenzoic acid.

Materials:

-

2-Amino-4-fluorobenzoic acid (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Glacial acetic acid (as solvent)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol).

-

Solvent and Reagent Addition: Add glacial acetic acid (e.g., 50 mL) to the flask. Stir the mixture to dissolve the starting material. Cautiously add acetic anhydride (e.g., 9.1 mL, 96.7 mmol, 1.5 eq) to the solution.

-

Causality Note: Glacial acetic acid serves as a polar protic solvent that is compatible with the reaction conditions and helps to maintain solubility. Acetic anhydride is a powerful and readily available acetylating agent. An excess is used to ensure the complete conversion of the starting amine.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

-

Process Control: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane with a drop of acetic acid). The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up and Isolation: After 2 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. A precipitate should form. Pour the cooled mixture slowly into a beaker containing ice-cold deionized water (e.g., 200 mL) while stirring vigorously.

-

Rationale: The product is less soluble in water than in acetic acid. Adding the reaction mixture to cold water causes the product to precipitate out of the solution, while unreacted acetic anhydride is hydrolyzed to the more soluble acetic acid.

-

-

Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the collected solid product in a vacuum oven at 60-70 °C to a constant weight. The final product should be a solid.[1]

Expected Outcome: A high yield (typically >90%) of this compound with purity suitable for most subsequent applications. Further purification can be achieved by recrystallization if necessary.

Applications in Research and Drug Development

This compound is primarily used as a versatile building block for synthesizing more complex molecules, particularly heterocyclic scaffolds of interest in medicinal chemistry.[5][11]

-

Heterocycle Synthesis: The carboxylic acid and amide functionalities can be manipulated to construct various ring systems, such as quinazolinones, benzoxazinones, and other pharmacologically relevant structures.

-

Fragment-Based Drug Discovery (FBDD): As a well-defined molecular fragment, it can be used in screening libraries to identify initial hits against biological targets. The fluorine atom serves as a valuable probe for NMR-based screening and can enhance binding properties.

-

Precursor for Advanced Intermediates: It is a precursor to a wide range of substituted anthranilic acids and their derivatives, which are used in the synthesis of anti-inflammatory, anti-infective, and oncology agents.[3][6][11]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. globalscientificjournal.com [globalscientificjournal.com]

- 10. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]

- 11. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Solubility of 2-Acetamido-4-fluorobenzoic Acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Acetamido-4-fluorobenzoic acid (CAS No. 394-27-4), a key intermediate in pharmaceutical synthesis.[2] While specific experimental solubility data for this compound is not extensively published, this document outlines the core theoretical principles governing its solubility, predicts its behavior in various organic solvents based on its molecular structure, and provides a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for robust solubility characterization.

Introduction

This compound, also known as N-Acetyl-4-fluoroanthranilic acid, is an aromatic carboxylic acid derivative.[3] Its molecular structure, featuring a carboxylic acid group, an amide linkage, a fluorine substituent, and an aromatic ring, imparts a unique combination of physicochemical properties that dictate its behavior in solution. In the context of drug discovery and development, solubility is a paramount parameter that influences everything from initial screening and lead optimization to final dosage form design.[4][5] Poor solubility can lead to low bioavailability, hindering the development of promising therapeutic candidates.[6] Therefore, a thorough understanding and accurate measurement of the solubility of intermediates like this compound are essential for efficient and successful pharmaceutical development.

Physicochemical and Structural Analysis

To predict the solubility of this compound, we must first analyze its molecular structure and key physicochemical properties. These properties provide the basis for its interactions with various solvents.

Molecular Structure:

-

Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, predisposing the molecule to solubility in polar, protic solvents.[7]

-

Amide Group (-NH-C=O): Similar to the carboxylic acid, the amide group is polar and can participate in hydrogen bonding.

-

Fluorine Atom (-F): As a highly electronegative atom, fluorine can increase the polarity of the C-F bond and can act as a weak hydrogen bond acceptor. Its presence influences the overall electronic distribution of the aromatic ring.

-

Benzene Ring: The aromatic ring is non-polar and hydrophobic, favoring interactions with non-polar solvents.[1]

-

Acetyl Group (-C(=O)CH3): Provides an additional site for polar interactions.

The solubility of the molecule is ultimately a balance between the hydrophilic character of the carboxylic acid and amide groups and the hydrophobic nature of the fluorinated benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Source |

| CAS Number | 394-27-4 | [3] |

| Molecular Formula | C₉H₈FNO₃ | [8] |

| Molecular Weight | 197.16 g/mol | [3][8] |

| Appearance | Solid, crystalline powder | [9] |

| Melting Point | 212-216 °C | [9] |

| pKa (Predicted) | 3.43 ± 0.10 | [9] |

| LogP (Predicted) | 1.4823 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamically driven process governed by the free energy change of mixing.[10] The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar intermolecular forces are likely to be soluble in one another.[11] For pharmaceutical compounds, solubility is a function of both solute-specific properties (e.g., crystal lattice energy, pKa) and solvent-solute interactions.

The overall process can be conceptualized as three steps:

-

Solute-Solute Interaction: Energy is required to overcome the intermolecular forces holding the solid crystal lattice together.

-

Solvent-Solvent Interaction: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Solute-Solvent Interaction: Energy is released when the solute molecule is inserted into the solvent cavity and new interactions are formed.

Dissolution occurs when the energy released from solute-solvent interactions is sufficient to overcome the energy required for the first two steps.

Predictive Analysis of Solubility Trends

Based on the structural analysis and theoretical principles, we can predict the solubility behavior of this compound in common classes of organic solvents.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Moderate to High | The carboxylic acid and amide groups can form strong hydrogen bonds with protic solvents. However, the hydrophobic benzene ring may limit solubility, especially in water.[7][12] |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF) | Moderate to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the solute. Solvents like acetone and ethyl acetate are often effective for dissolving aromatic acids.[13] |

| Non-Polar | Hexane, Toluene | Low | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions (hydrogen bonding and crystal lattice energy) of this compound.[1] |

The dissolution process is spontaneous and generally endothermic for compounds of this nature in most organic solvents.[13]

Figure 1: Key molecular interactions governing the dissolution process.

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[14][15] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the solid and quantification of the dissolved solute.[16]

Materials and Equipment:

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.1 mg)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" ensures that a solid phase remains at equilibrium. A 5-fold excess over the estimated solubility is a good starting point.[16]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time, typically 24 hours or longer, to ensure equilibrium is reached.[4][16] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.[14]

-

Sample Preparation for Analysis: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy (detailed in Section 5).

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

Figure 2: Experimental workflow for the shake-flask solubility determination method.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved solute is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity, especially for aromatic compounds.[17][18]

5.1 HPLC-UV Method

-

Principle: HPLC separates the compound of interest from potential impurities or degradation products, and a UV detector measures its absorbance at a specific wavelength.

-

Column: A C18 reversed-phase column is typically suitable for separating aromatic acids.[17]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH to keep the carboxylic acid protonated) and an organic solvent like acetonitrile or methanol.

-

Detection: Based on the UV spectrum of similar compounds like benzoic acid, detection wavelengths around 230 nm or 274 nm are likely to be effective.[19] A full spectrum should be run to determine the λmax (wavelength of maximum absorbance) for this compound.

-

Quantification: A calibration curve must be prepared using standard solutions of known concentrations. The concentration of the unknown sample is determined by comparing its peak area to the calibration curve.[18]

5.2 UV-Vis Spectrophotometry

-

Principle: This method measures the absorbance of the solution at the compound's λmax. It is faster than HPLC but less specific.

-

Applicability: This method is suitable if the compound is pure and has a strong UV chromophore, and if the solvent used does not interfere with the absorbance measurement.

-

Procedure: A calibration curve is generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is calculated from the calibration curve.[14]

Safety and Handling

Researchers must adhere to standard laboratory safety practices when handling this compound and organic solvents.

-

This compound: GHS classifications indicate it may be harmful if swallowed and can cause skin and serious eye irritation.[8]

-

Organic Solvents: Many organic solvents are flammable, volatile, and may be toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All work should be conducted in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides a robust framework for approaching the solubility determination of this compound. By understanding its molecular structure and the fundamental thermodynamic principles of dissolution, researchers can make informed predictions about its behavior in various organic solvent systems. The detailed shake-flask protocol and analytical methodologies presented herein offer a clear and reliable path for obtaining precise experimental solubility data. This information is indispensable for advancing pharmaceutical research and development, enabling informed decisions in process chemistry, formulation, and preclinical studies.

References

- 1. solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]

- 8. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Thermodynamic approaches to the challenges of solubility in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fimm.valahia.ro [fimm.valahia.ro]

- 19. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

Technical Guide: Physicochemical Characterization of 2-Acetamido-4-fluorobenzoic Acid

An In-depth Analysis of Melting and Boiling Point Determination for Pharmaceutical Intermediates

Introduction and Compound Overview

2-Acetamido-4-fluorobenzoic acid (CAS 394-27-4) is a fluorinated organic compound with significant potential as a building block in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a benzoic acid core with acetamido and fluoro substituents, makes it a valuable intermediate for synthesizing more complex pharmaceutical agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the acetamido and carboxylic acid groups provide versatile handles for further chemical modification.

This guide provides a focused examination of two of its most fundamental physical properties: the melting point and boiling point. While specific, experimentally determined values for this compound are not prominently available in publicly accessible literature, this document will detail the authoritative methods for their precise measurement. Understanding these properties is a non-negotiable prerequisite for its effective use in a research and development setting, directly impacting purity assessment, reaction optimization, and formulation.

For contextual reference, we will also consider the properties of its immediate synthetic precursor, 2-Amino-4-fluorobenzoic acid (CAS 446-32-2), also known as 4-Fluoroanthranilic acid.[4]

Physicochemical Properties

The fundamental physical constants of a compound are critical for its identification and for establishing purity benchmarks.

| Property | This compound | 2-Amino-4-fluorobenzoic Acid (Precursor) |

| CAS Number | 394-27-4[1][3] | 446-32-2[4][5][6] |

| Molecular Formula | C₉H₈FNO₃[1][2][3] | C₇H₆FNO₂[5][6] |

| Molecular Weight | 197.16 g/mol [1][3] | 155.13 g/mol [5] |

| Appearance | Solid[2] | White to Orange to Green powder/crystal |

| Melting Point | Data not readily available | 192-196 °C[4] |

| Boiling Point | Data not readily available | Data not readily available |

The Critical Role of Melting Point in Purity Assessment

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically 0.5-1.5°C).[7] This physical constant is therefore an exceptionally reliable indicator of purity.[8] The presence of even small amounts of impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[7][8] For drug development professionals, an accurate melting point determination is a primary, cost-effective method to validate the purity of a synthesized batch of a compound like this compound.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[9] Modern digital instruments offer high precision and control over the heating rate.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle to ensure uniform packing.[7]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of solid (2-4 mm in height) should be forced into the tube.[7] Invert the tube and tap the sealed end firmly on a hard surface to compact the sample at the bottom.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/minute) to get a rough estimate.[7][10] This saves time and identifies the temperature range for the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the estimated melting point. Insert a new, freshly packed capillary. Set the heating ramp rate to a slow value, typically 1-2°C per minute.[10] A slow rate is crucial to allow the system to remain in thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] Like the melting point, it is a key physical property used for identification and characterization.[12] For a high-melting-point solid such as this compound, determination is less straightforward. The boiling point will be significantly high, and the compound may decompose before it boils at atmospheric pressure. Therefore, boiling point determination for such compounds is often performed under reduced pressure (vacuum distillation) or, for very small quantities, using a micro-boiling point method.

Experimental Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal for determining the boiling point with a small amount of sample, which is common in research settings.

Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of the substance (if it can be melted without decomposition) or a high-boiling inert liquid (like paraffin oil) into a small test tube. If using an oil bath, the compound is placed directly in the test tube.

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Place a small capillary tube (sealed at one end) into the test tube with the open end down.

-

Immerse this assembly in a Thiele tube filled with mineral oil, ensuring the heat is applied to the side arm.[13] The Thiele tube's design promotes uniform heating via convection currents.

-

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heating mantle. Stir the bath if using a beaker setup.

-

Observation: As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[13] This indicates the vapor pressure of the substance has exceeded the external pressure.

-

Cooling and Recording:

-

Remove the heat source.

-

As the apparatus cools, the bubbling will slow and eventually stop. The exact moment the bubbling ceases and the liquid just begins to enter the capillary tube is the point where the external pressure equals the internal vapor pressure.[13]

-

Record the temperature at this precise moment. This is the boiling point of the liquid.

-

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

While the precise melting and boiling points of this compound require experimental determination, the protocols outlined in this guide provide a robust and authoritative framework for researchers and drug development professionals. An accurate melting point is the first line of defense in verifying purity, a critical parameter in any synthetic chemistry workflow. The boiling point, though more challenging to measure for such a compound, provides essential data on its volatility. Adherence to these systematic, well-established methods ensures the generation of reliable and reproducible physicochemical data, which is the bedrock of sound scientific and pharmaceutical development.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-fluorobenzoic acid | 446-32-2 [chemicalbook.com]

- 5. 4-Fluoroanthranilic acid | C7H6FNO2 | CID 2724967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. southalabama.edu [southalabama.edu]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. vernier.com [vernier.com]

- 13. uomus.edu.iq [uomus.edu.iq]

An In-Depth Technical Guide to the Acidity and pKa of 2-Acetamido-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Drug Development

The extent to which a molecule ionizes in a solution of a given pH is dictated by its pKa value. For an acidic compound like 2-Acetamido-4-fluorobenzoic acid, the pKa represents the pH at which the protonated (uncharged) and deprotonated (charged) forms are present in equal concentrations. This equilibrium is fundamental to a drug's behavior in the body. For instance, the charge state of a molecule affects its ability to cross biological membranes, with the neutral form generally being more lipophilic and thus more readily absorbed.[1] Consequently, a thorough understanding and accurate determination of a compound's pKa are indispensable for rational drug design and optimization.

Theoretical Framework for the Acidity of this compound

The acidity of a substituted benzoic acid is a nuanced interplay of inductive and resonance effects of its substituents, which modulate the stability of the carboxylate anion formed upon deprotonation.[2] A more stable conjugate base corresponds to a stronger acid and a lower pKa value.

The Parent Molecule: Benzoic Acid

Benzoic acid serves as our reference point, with a pKa of approximately 4.20.[3] The acidity of its derivatives is assessed relative to this baseline.

Substituent Effects on Acidity

The acidity of this compound is influenced by two key substituents: a fluorine atom at the para-position and an acetamido group at the ortho-position.

-

The 4-Fluoro Substituent: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I).[2] This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and thereby increasing the acidity of the molecule. The pKa of 4-fluorobenzoic acid is 4.14, indicating a slight increase in acidity compared to benzoic acid.[4]

-

The 2-Acetamido Substituent: The acetamido group (-NHCOCH₃) has a more complex electronic character. It possesses an electron-withdrawing inductive effect due to the electronegative nitrogen and oxygen atoms. However, the nitrogen lone pair can participate in resonance, donating electron density to the aromatic ring (+R effect). When in the para position, the acetamido group is generally considered electron-donating, as evidenced by the pKa of 4-acetamidobenzoic acid being 4.28, which is slightly less acidic than benzoic acid.

The "Ortho Effect" and Intramolecular Hydrogen Bonding

The placement of the acetamido group at the ortho-position introduces two additional phenomena that significantly impact acidity: the "ortho effect" and the potential for intramolecular hydrogen bonding.

-

The Ortho Effect: Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[3][5] This is often attributed to steric hindrance, where the ortho-substituent forces the carboxylic acid group out of the plane of the benzene ring.[5] This disruption of coplanarity inhibits the resonance delocalization of the carboxylic acid's pi electrons into the ring, which in turn increases the acidity.

-

Intramolecular Hydrogen Bonding: The 2-acetamido group can form an intramolecular hydrogen bond with the carboxylate anion. This interaction can stabilize the conjugate base, further increasing the acidity of the parent molecule.

Predicted pKa of this compound

Considering these factors, we can predict the acidity of this compound relative to benzoic acid:

-

The 4-fluoro group will increase acidity through its -I effect.

-

The 2-acetamido group, due to the ortho effect, is expected to increase acidity.

-

Potential intramolecular hydrogen bonding between the 2-acetamido group and the carboxylate anion would further enhance acidity.

Given that the pKa of N-acetylanthranilic acid (2-acetamidobenzoic acid) is not definitively reported in the search results but the ortho effect generally leads to increased acidity, and the 4-fluoro substituent also increases acidity, it is highly probable that the pKa of this compound is lower than 4.20 . A precise value would require experimental determination.

Experimental Determination of pKa

To obtain an accurate pKa value for this compound, two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves titrating a solution of the weak acid with a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).

-

Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water, or a water/co-solvent mixture if solubility is low.

-

-

Apparatus Setup:

-

Calibrate a pH meter using standard buffers (pH 4.00, 7.00, and 10.00).

-

Place the beaker containing the acid solution on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a burette with the standardized NaOH solution.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point (the region of rapid pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) versus the average volume.

-

The pKa is the pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

-

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorbance spectra.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range of the analyte (e.g., from pH 2 to 8).

-

-

Apparatus Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the stock solution to a cuvette to achieve a final concentration that gives an absorbance in the optimal range (typically 0.1-1.0 AU).

-

Record the UV-Vis spectrum (e.g., from 200-400 nm) for the compound in each buffer.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

-

Summary of Physicochemical Properties and pKa Values

The following table summarizes the known pKa values of relevant compounds and the predicted pKa for this compound.

| Compound | Structure | pKa Value | Rationale for Acidity |

| Benzoic Acid | C₆H₅COOH | ~4.20[3] | Reference compound. |

| 4-Fluorobenzoic Acid | FC₆H₄COOH | 4.14[4] | The electron-withdrawing fluorine atom increases acidity. |

| 4-Acetamidobenzoic Acid | CH₃CONHC₆H₄COOH | 4.28 | The acetamido group is weakly electron-donating in the para position, decreasing acidity. |

| This compound | FC₆H₃(NHCOCH₃)COOH | Predicted: < 4.20 | Increased acidity due to the combined electron-withdrawing effect of the 4-fluoro group and the "ortho effect" of the 2-acetamido group. |

Conclusion

The acidity of this compound is a complex function of the electronic and steric properties of its substituents. Theoretical considerations strongly suggest that this compound is a stronger acid than benzoic acid, with a predicted pKa value below 4.20. The electron-withdrawing nature of the 4-fluoro substituent and the "ortho effect" of the 2-acetamido group both contribute to the stabilization of the carboxylate conjugate base. For drug development professionals, an accurate, experimentally determined pKa is crucial. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer robust methods for obtaining this vital parameter, enabling a more informed and predictive approach to drug design and formulation.

References

An In-Depth Technical Guide to 2-Acetamido-4-fluorobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Acetamido-4-fluorobenzoic acid, a key fluorinated building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's historical context, synthesis, physicochemical properties, and its strategic role in the creation of novel therapeutics.

Historical Context and Emergence in Medicinal Chemistry

The field of organofluorine chemistry, which underpins the existence of molecules like this compound, has its roots in the 19th century. The first synthesis of an organofluorine compound, fluoromethane, was reported by Dumas and Péligot in 1835, and Alexander Borodin pioneered halogen exchange to synthesize benzoyl fluoride in 1862.[1] However, the systematic exploration and application of organofluorine compounds in the life sciences began much later.

A definitive first synthesis of this compound is not prominently documented in seminal historical literature, suggesting its likely emergence as a crucial, yet unheralded, intermediate in broader synthetic campaigns. Its development can be understood within the context of the post-World War II boom in pharmaceutical research, where the strategic incorporation of fluorine into organic molecules became a powerful tool in drug design.[2] Scientists discovered that the introduction of fluorine atoms could dramatically alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] As the demand for more sophisticated and effective drugs grew, so did the need for a diverse toolbox of fluorinated starting materials. This compound, with its combination of a carboxylic acid for amide bond formation, an acetamido group influencing solubility and hydrogen bonding, and a strategically placed fluorine atom, represents a quintessential example of such a valuable building block.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈FNO₃ | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Molecular Weight | 197.16 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| CAS Number | 394-27-4 | --INVALID-LINK--[3] |

| Melting Point | 212-216 °C | --INVALID-LINK--[4] |

| Appearance | Solid | --INVALID-LINK--[5] |

| Synonyms | N-Acetyl-4-fluoroanthranilic acid, 2-(Acetylamino)-4-fluorobenzoic acid | --INVALID-LINK--[3], --INVALID-LINK--[5] |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding amine precursor, 2-Amino-4-fluorobenzoic acid. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.

Synthetic Workflow

The synthesis is a two-step process, starting from a suitable fluorinated aniline derivative to produce the key intermediate, 2-Amino-4-fluorobenzoic acid, which is then acetylated.

Experimental Protocol for N-Acetylation

This protocol details the synthesis of this compound from 2-Amino-4-fluorobenzoic acid. The procedure is based on well-established methods for the acetylation of anilines.

Materials:

-

2-Amino-4-fluorobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Water

-

Hydrochloric acid (for workup, if necessary)

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel)

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-4-fluorobenzoic acid (1 equivalent).

-

Addition of Reagents: To the flask, add a slight excess of acetic anhydride (approximately 1.1-1.2 equivalents). Glacial acetic acid can be used as a solvent if needed to ensure proper mixing.

-

Reaction Conditions: Heat the mixture with stirring to a gentle reflux (approximately 100-120 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add water to the flask to quench any unreacted acetic anhydride. This step is exothermic and should be performed with caution.

-

Precipitation and Isolation: The product, being less soluble in the aqueous mixture, should precipitate out. If precipitation is slow, the flask can be cooled in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight.

Self-Validation: The purity of the final product can be confirmed by measuring its melting point, which should be in the range of 212-216 °C. Further characterization can be performed using techniques such as NMR spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to confirm the presence of the acetamido group and the overall structure.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can significantly enhance the pharmacological properties of the final compound, including increased metabolic stability and improved binding affinity to target proteins.

Derivatives of fluorinated benzoic acids are integral to the development of drugs across various therapeutic areas, including anti-inflammatory agents, anticancer therapies, and treatments for central nervous system disorders. The carboxylic acid moiety of this compound provides a convenient handle for the formation of amide bonds, a common linkage in many pharmaceutical compounds.

For instance, its precursor, 2-Amino-4-fluorobenzoic acid, is a key starting material for the synthesis of certain targeted cancer therapies. The acetamido derivative serves as a related building block for creating analogs and exploring structure-activity relationships in drug discovery programs. The acetamido group can participate in hydrogen bonding interactions within a protein's active site, while the fluorine atom can modulate the electronic properties of the aromatic ring, influencing its interactions with the target.

Conclusion

This compound stands as a testament to the enabling power of organofluorine chemistry in modern drug discovery. While its own discovery is not marked by a singular event, its value is evident in its application as a versatile and reliable building block for the synthesis of complex and potent pharmaceutical agents. The synthetic protocols for its preparation are robust and well-understood, ensuring its accessibility to the research community. As the quest for novel therapeutics continues, the strategic use of fluorinated intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Organofluorine chemistry: applications, sources and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. Buy this compound | 394-27-4 [smolecule.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

A Technical Guide to 2-Acetamido-4-fluorobenzoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

An In-depth Technical Guide: 2-Acetamido-4-fluorobenzoic Acid

Introduction: The Strategic Role of Fluorinated Building Blocks

In the landscape of modern pharmaceutical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine-containing amino acids and their derivatives have become increasingly vital due to the element's unique ability to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and lipophilicity.[1] this compound (CAS: 394-27-4) has emerged as a significant and versatile synthetic intermediate, valued for its trifunctional architecture: a carboxylic acid, an acetamido group, and a strategically placed fluorine atom on an aromatic ring.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of this compound, covering its fundamental properties, a detailed and validated synthetic protocol, characterization principles, and its applications as a key building block in the synthesis of complex, biologically active compounds.

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance and experimental reproducibility. This compound is also known by several synonyms, including 2-(acetylamino)-4-fluorobenzoic acid and N-Acetyl-4-fluoroanthranilic acid.[2][3]

Table 1: Core Identifiers and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 394-27-4 | CymitQuimica, PubChem[2][4] |

| Molecular Formula | C₉H₈FNO₃ | PubChem, ChemScene[3][4] |

| Molecular Weight | 197.16 g/mol | PubChem, ChemScene[3][4] |

| Appearance | Solid | CymitQuimica[2] |

| Purity | Typically ≥98% | ChemScene[3] |

| Canonical SMILES | CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | PubChem[4] |

| InChIKey | FQNDKDYHEFCPRW-UHFFFAOYSA-N | PubChem[2][4] |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | PubChem, ChemScene[3][4] |

| LogP (Computed) | 1.4823 | ChemScene[3] |

Synthesis: N-Acetylation of 4-Fluoroanthranilic Acid

The most efficient and widely adopted synthetic route to this compound is the direct N-acetylation of its primary amine precursor, 2-amino-4-fluorobenzoic acid (also known as 4-fluoroanthranilic acid). This method is robust, high-yielding, and utilizes common laboratory reagents.

Causality in Experimental Design

The chosen protocol employs acetic anhydride as the acylating agent.[5] The reaction is performed in the presence of a base, such as pyridine, which serves a dual purpose: it acts as the solvent and neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation. Monitoring the reaction via Thin Layer Chromatography (TLC) is a crucial, self-validating step to ensure the complete consumption of the starting material before proceeding with the workup.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the N-acylation of substituted anilines and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[5]

Materials:

-

2-Amino-4-fluorobenzoic acid (1.0 eq)

-

Anhydrous Pyridine (Solvent)

-

Acetic Anhydride (1.1-1.2 eq)

-

Dichloromethane or Ethyl Acetate (for extraction)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-fluorobenzoic acid (1.0 eq) in anhydrous pyridine.

-

Cool the resulting solution to 0 °C using an ice bath.

-

While stirring, slowly add acetic anhydride (1.1-1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction's progress by TLC until the starting amine spot is no longer visible.

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and finally with brine.

-

Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) to obtain this compound as a solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved using standard analytical techniques. While specific spectra should be acquired for each batch, the expected features are as follows:

-

¹H NMR: The spectrum should display distinct signals corresponding to the three aromatic protons, a sharp singlet for the acetyl (CH₃) protons around 2.2 ppm, and exchangeable broad singlets for the amide (N-H) and carboxylic acid (O-H) protons.

-

¹³C NMR: Expected signals include those for the two carbonyl carbons (amide and carboxylic acid), the six aromatic carbons (with observable C-F coupling), and the acetyl methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amide, two strong C=O stretches (amide and acid), and a C-F bond stretch.

-

Mass Spectrometry (MS): This analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated species [M+H]+ corresponding to the calculated mass.[4]

Reference spectra for this compound may be available in public databases such as SpectraBase.[6]

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Scaffold for Complex Synthesis: The carboxylic acid can be converted to esters, amides, or other functional groups, while the N-acetyl group provides steric and electronic influence, directing further reactions or acting as a stable protecting group.

-

Enhancement of Pharmacokinetic Properties: The fluorine atom at the 4-position is a critical feature. It can block metabolic oxidation at that site, increasing the compound's half-life.[7] Furthermore, fluorine's high electronegativity can alter the pKa of the carboxylic acid and influence non-covalent binding interactions (e.g., hydrogen bonding, dipole-dipole) with target enzymes or receptors.[1][7]

-

Precursor for Heterocyclic Chemistry: This molecule is an ideal starting point for constructing fused heterocyclic ring systems, which are prevalent in many classes of drugs, including those for oncology, infectious diseases, and metabolic disorders.[8]

The parent amine, 2-amino-4-fluorobenzoic acid, is a known building block for anti-inflammatory drugs and analgesics, highlighting the therapeutic relevance of this chemical class.[7][8]

Safety and Handling

As with any laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications provide a clear indication of its potential hazards.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | PubChem[4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[4] |

| Signal Word | Warning | PubChem, ChemScene[3][4] |

| Pictogram | GHS07 (Exclamation Mark) | | ChemScene[3] |

Handling and Storage:

-

Personal Protection: Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Handling Precautions: Avoid breathing dust.[10] Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H8FNO3 | CID 2735826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Molecular Weight Determination of 2-Acetamido-4-fluorobenzoic acid

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight of 2-Acetamido-4-fluorobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. We address this topic from two fundamental perspectives: theoretical calculation based on elemental composition and experimental verification using high-resolution mass spectrometry (HRMS). This document is intended for researchers, analytical scientists, and drug development professionals who require precise and validated data for compound identification, purity assessment, and stoichiometric calculations. The guide includes a detailed breakdown of the theoretical principles, step-by-step experimental protocols, and data interpretation guidelines, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound, also known as N-Acetyl-4-fluoroanthranilic acid, is an aromatic carboxylic acid of significant interest in organic synthesis.[1][2][3] Its structure, which incorporates an acetamido group, a fluorine atom, and a benzoic acid moiety, makes it a versatile building block for the development of novel pharmaceutical agents and functional materials.[3]

In any research or development context, the unambiguous confirmation of a chemical's identity is paramount. The molecular weight is one of the most fundamental and critical physicochemical properties used for this purpose. An accurately determined molecular weight validates the chemical structure, confirms sample purity, and is essential for all quantitative applications, including reaction stoichiometry and solution preparation. This guide provides the authoritative basis for establishing this key parameter for this compound.

Compound Identification and Key Properties

A precise understanding of a compound begins with its unique identifiers and physical characteristics. The following table summarizes the essential identification data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | N-Acetyl-4-fluoroanthranilic acid, 2-(acetylamino)-4-fluorobenzoic acid | ChemScene, CymitQuimica[1][2] |

| CAS Number | 394-27-4 | PubChem[4] |

| Molecular Formula | C₉H₈FNO₃ | ChemScene, Smolecule[1][3] |

| Appearance | Solid | CymitQuimica[2] |

| Melting Point | 212-216 °C | Smolecule[3] |

| InChI Key | FQNDKDYHEFCPRW-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CC(=O)NC1=C(C=CC(=C1)F)C(=O)O | Smolecule[3] |

Theoretical Molecular Weight Calculation

The theoretical molecular weight is a calculated value derived from a compound's molecular formula and the standard atomic weights of its constituent elements. It is crucial to distinguish between two related concepts:

-

Molecular Weight (or Molar Mass): The weighted average mass of a molecule's naturally occurring isotopes. It is typically expressed in grams per mole ( g/mol ).

-

Monoisotopic Mass (or Exact Mass): The mass of a molecule calculated using the mass of the most abundant isotope of each element. This is the value most relevant in high-resolution mass spectrometry.

Calculation Workflow

The calculation is a summation of the atomic weights of all atoms in the molecular formula (C₉H₈FNO₃).

Caption: Workflow for theoretical molecular weight calculation.

Atomic Mass Data

The calculation relies on the precise atomic masses of the constituent elements.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Carbon | C | 9 | 12.011 | 12.000000 |

| Hydrogen | H | 8 | 1.008 | 1.007825 |

| Fluorine | F | 1 | 18.998 | 18.998403 |

| Nitrogen | N | 1 | 14.007 | 14.003074 |

| Oxygen | O | 3 | 15.999 | 15.994915 |

Calculated Results

-

Molecular Weight Calculation: (9 × 12.011) + (8 × 1.008) + (1 × 18.998) + (1 × 14.007) + (3 × 15.999) = 197.16 g/mol [1][3][4][5]

-

Monoisotopic Mass Calculation: (9 × 12.000000) + (8 × 1.007825) + (1 × 18.998403) + (1 × 14.003074) + (3 × 15.994915) = 197.048821 Da [4]

Experimental Verification by Mass Spectrometry

While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity and purity of a synthesized or procured compound. Mass spectrometry (MS) is the definitive analytical technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.[6][7] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy in the low parts-per-million (ppm) range, which is often sufficient to confirm a unique elemental composition.

Principle of Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. The compound is dissolved in a suitable solvent, infused into the mass spectrometer, and aerosolized into charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase and guided into the mass analyzer. The carboxylic acid moiety makes this compound readily ionizable.

Experimental Workflow Diagram

Caption: Experimental workflow for HRMS determination.

Protocol: HRMS Analysis via ESI-MS

This protocol describes a self-validating system for the accurate mass measurement of this compound.

1. Reagents and Materials:

-

This compound sample

-

LC-MS grade Methanol

-

LC-MS grade Water

-

Calibrant solution appropriate for the mass spectrometer (e.g., sodium formate for negative mode)

2. Instrument Setup:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

-

Electrospray Ionization (ESI) source

3. Procedure:

-

Step 3.1: Instrument Calibration (Trustworthiness):

-

Rationale: Calibration ensures the mass accuracy of the instrument. Without this step, any measurement is unreliable.

-